Product packaging for Flubendazole(Cat. No.:CAS No. 31430-15-6)

Flubendazole

货号: B1672859
CAS 编号: 31430-15-6
分子量: 313.28 g/mol
InChI 键: CPEUVMUXAHMANV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Flubendazole is a benzimidazole anthelmintic drug structurally characterized by a fluorine substitution, making it a fluoroanalog of mebendazole . Its primary mechanism of action involves binding to β-tubulin at the colchicine site, inhibiting microtubule polymerization and disrupting cellular processes such as mitosis and nutrient transport in parasitic helminths . Beyond its antiparasitic applications, this compound has demonstrated significant antitumor activity by targeting oncogenic signaling pathways (e.g., STAT3 inhibition) and inducing apoptosis and autophagy in cancer cells, including non-small cell lung cancer (NSCLC), colorectal carcinoma, and triple-negative breast cancer . Pharmacokinetic challenges, such as low oral bioavailability, have been partially addressed through advanced formulations like amorphous solid dispersions (ASDs) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12FN3O3 B1672859 Flubendazole CAS No. 31430-15-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEUVMUXAHMANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023058
Record name Flubendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31430-15-6
Record name Flubendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31430-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flubendazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flubendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flubendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flubendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flubendazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8M46911LR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

> 260
Record name Flubendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

准备方法

Cyclodextrin-Based Solutions

Hydroxypropyl-β-cyclodextrin (HPBCD) has been employed to enhance this compound’s solubility through host-guest inclusion complexes. A study comparing HPBCD formulations with traditional suspensions demonstrated a 6.6-fold increase in the area under the curve (AUC) of hydrolyzed this compound (H-FLBZ), the active metabolite, in pigs (23.1 ± 4.4 μg·h/mL vs. 3.5 ± 1.0 μg·h/mL for carboxymethyl cellulose suspensions). The HPBCD solution is prepared by dissolving this compound (0.1% w/v) and HPBCD (10% w/v) in deionized water, adjusted to pH 1.2 with hydrochloric acid to ensure complete dissolution.

Suspension Formulations

Oral suspensions using carboxymethyl cellulose (CMC) as a suspending agent are commonly used in veterinary applications. However, pharmacokinetic studies in pigs revealed low bioavailability, with AUC values for H-FLBZ reaching only 3.5 ± 1.0 μg·h/mL. The suspension is prepared by dispersing this compound (0.1% w/v) and CMC (0.1% w/v) in water under continuous agitation.

Injectable Formulations

Subcutaneous administration of a Tween 80-based formulation achieved moderate systemic exposure (AUC = 7.5 ± 1.7 μg·h/mL). The injectable preparation involves dissolving this compound (0.25% w/v) in Tween 80, though local tissue irritation remains a limitation.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Pigs

Formulation Route Cₘₐₓ (μg/mL) AUC (μg·h/mL)
HPBCD Solution Oral 4.2 ± 0.8 23.1 ± 4.4
CMC Suspension Oral 0.9 ± 0.3 3.5 ± 1.0
Tween 80 Injectable Subcutaneous 1.5 ± 0.4 7.5 ± 1.7

Co-Crystallization and Salt Formation

Co-crystallization with maleic acid has emerged as a promising method to enhance this compound’s solubility and dissolution rate. Mechanochemical grinding of this compound and maleic acid in a 1:1 molar ratio produces a binary crystalline salt (FBZ/MA) with improved thermodynamic stability. The proton transfer from maleic acid to this compound’s benzimidazole nitrogen facilitates lattice reorganization, increasing aqueous solubility by 12-fold compared to pure this compound.

Table 2: Physicochemical Properties of this compound and FBZ/MA Co-Crystal

Parameter This compound FBZ/MA Co-Crystal
Solubility (μM) 0.8 9.6
Dissolution Rate (mg/min/cm²) 0.03 0.36
Melting Point (°C) 260–262 245–248

Analytical Techniques in Preparation and Quality Control

High-performance liquid chromatography (HPLC) with ultraviolet detection is the gold standard for quantifying this compound and its metabolites. A validated method using a C18 column and acetonitrile/ammonium acetate buffer (34:66 v/v) achieves baseline separation of this compound, reduced this compound (R-FLBZ), and H-FLBZ with retention times of 6.2, 7.8, and 9.1 minutes, respectively. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) further enables sensitive detection in biological matrices, with a lower limit of quantification (LLOQ) of 0.01 μg/mL.

X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy are critical for characterizing co-crystals. In FBZ/MA, XPS confirms nitrogen protonation via a shift in the N1s binding energy from 399.2 eV (free base) to 401.5 eV (protonated form).

Comparative Pharmacokinetic Evaluations

Mathematical modeling of this compound’s pharmacokinetics in mice revealed a two-compartment model with first-order absorption ($$ K = 11.3 \, \text{h}^{-1} $$) and central compartment clearance ($$ \text{SCL} = 0.039 \, \text{L/h} $$). The co-crystal formulation demonstrated a 2.6-fold higher absorption rate and 1.4-fold greater peak plasma concentration compared to pure this compound in rats.

Emerging Applications and Reformulation Efforts

Recent studies highlight this compound’s repurposing potential in oncology. By inhibiting tubulin polymerization (IC₅₀ = 2.38 μM), this compound disrupts microtubule dynamics in cancer cells, showing efficacy against breast cancer and cryptococcal infections. Nanoformulations using lipid-based carriers are under investigation to improve tumor targeting and reduce systemic toxicity.

化学反应分析

反应类型

氟苯达唑会发生多种类型的化学反应,包括:

常见试剂和条件

主要产物

由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致羟基化衍生物的形成,而取代反应会导致氟原子被其他官能团取代 .

科学研究应用

Antitumor Activity

Flubendazole has garnered attention for its anticancer properties, demonstrating effectiveness against various cancer types through multiple mechanisms.

Cancer Types Affected

This compound has demonstrated efficacy against several malignancies:

Cancer TypeMechanism of ActionReference
Breast CancerInhibition of cell proliferation and migration
Castration-Resistant Prostate CancerInduction of cell death and G2/M phase arrest
GlioblastomaInhibition of STAT3 signaling and microtubule disruption
NeuroblastomaInduction of p53-mediated apoptosis
Colon CancerDisruption of microtubule dynamics

Macrofilaricide Potential

This compound is being explored as a macrofilaricide for treating filarial infections such as onchocerciasis (river blindness) and lymphatic filariasis. Early studies indicated that parenteral administration could achieve high efficacy against adult filarial worms .

Research Insights

  • Historical Efficacy : Studies dating back to the 1970s showed that this compound could effectively eliminate adult filarial worms in animal models. Its pharmacokinetic profile supports prolonged activity through depot formulations .
  • Current Investigations : Ongoing research aims to evaluate the safety and efficacy of this compound for human use in macrofilaricidal campaigns, leveraging its established safety profile from long-term use as an anthelmintic .

Veterinary Applications

This compound has been widely used in veterinary medicine for treating gastrointestinal nematodes in livestock and pets. Its effectiveness against a broad spectrum of parasites makes it a valuable tool in veterinary parasitology.

Veterinary Efficacy

  • Broad Spectrum : this compound is effective against various gastrointestinal parasites in ruminants and rodents, contributing to livestock health and productivity .
  • Safety Profile : The compound's safety in animals has been well-documented, making it a preferred choice for managing parasitic infections without significant adverse effects .

Case Studies and Clinical Trials

Several studies have been conducted to assess the efficacy of this compound in different cancer types:

  • Breast Cancer : A study demonstrated that this compound significantly inhibited the proliferation and migration of breast cancer cells while enhancing the effects of conventional chemotherapy agents .
  • Castration-Resistant Prostate Cancer : Research indicated that this compound not only inhibited tumor growth but also promoted apoptosis through p53 activation, suggesting its potential as a neoadjuvant therapy alongside traditional chemotherapeutics like 5-fluorouracil .

作用机制

氟苯达唑通过与微管的秋水仙碱敏感位点结合发挥作用,从而抑制其聚合成微管。微管形成的这种破坏会影响寄生虫的细胞结构和功能,导致其死亡。 在癌细胞中,氟苯达唑的作用机制包括抑制 STAT3 信号通路和激活自噬,从而诱导癌细胞凋亡 .

相似化合物的比较

Table 1: Comparative Efficacy in Nematicidal and Anticancer Activity

Compound Target Organism/Cancer Type Key Efficacy Metric Reference
This compound Bursaphelenchus xylophilus Binding energy: −28.058 kJ/mol (BxTUB)
Mebendazole Bursaphelenchus xylophilus Binding energy: −25.531 kJ/mol (BxTUB)
Albendazole Brugia malayi IC50: 1.2 µM (microfilariae)
This compound NSCLC (A549 cells) IC50: 2.02 ± 0.48 µM
Mebendazole Colorectal cancer cells IC50: ~5 µM

This compound outperforms mebendazole in binding to nematode β-tubulin (BxTUB), correlating with superior in silico nematicidal activity . In cancer models, this compound shows lower IC50 values than mebendazole, likely due to enhanced STAT3 pathway inhibition and autophagy activation .

Pharmacokinetic and Formulation Profiles

Table 2: Pharmacokinetic Properties

Compound Bioavailability Key Metabolites Formulation Advances
This compound Low (unformulated) Hydrolyzed, R/S-reduced forms ASD formulations improve exposure
Albendazole Moderate Albendazole sulfoxide (active) Liquid formulations enhance uptake
Mebendazole Low None significant Nanoparticle delivery systems

This compound’s poor solubility limits its absorption, but ASD formulations increase systemic exposure by 11.35-fold . In contrast, albendazole’s sulfoxide metabolite is critical for its antiparasitic and anticancer effects, achieving therapeutic concentrations in the brain .

Clinical and Therapeutic Implications

  • Antiparasitic Use : this compound is effective against Angiostrongylus cantonensis in mice at 25–200 mg/kg, with synergism observed when combined with levamisole . It is being explored for onchocerciasis, though albendazole remains preferred in mass drug administration due to established efficacy .
  • Anticancer Potential: this compound’s ability to cross the blood-brain barrier and inhibit STAT3 makes it a candidate for metastatic cancers and cryptococcal meningitis .

生物活性

Flubendazole is a benzimidazole derivative primarily recognized for its anthelmintic properties. Recently, it has gained attention for its potential anticancer effects and other biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and case reports.

This compound exerts its biological effects through several mechanisms:

  • Mitochondrial Dysfunction : this compound has been shown to impair mitochondrial function, leading to increased permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytosol, triggering apoptosis in cancer cells such as MDA-MB-231 and MCF-7 (breast cancer cell lines) .
  • Inhibition of STAT3 Pathway : this compound inhibits the phosphorylation of STAT3, a transcription factor associated with tumor growth and survival. By blocking this pathway, this compound promotes apoptosis and autophagy in non-small cell lung carcinoma (NSCLC) cells .
  • Autophagy Activation : The compound enhances autophagic processes by upregulating key proteins such as LC3-I/II and Beclin-1 while downregulating BCL2 and mTOR pathways. This dual action not only induces cell death but also prevents tumor progression .

Efficacy Against Parasitic Infections

This compound is well-documented for its efficacy against various parasitic infections:

  • Trichinella spiralis : In a study involving mice infected with T. spiralis, this compound demonstrated a remarkable elimination rate of 99.8% larvae when administered at appropriate dosages .
  • Schistosoma mansoni : this compound was also evaluated for its effects on S. mansoni in mice, although detailed results on efficacy were less prominent compared to T. spiralis .

Case Studies

Several case studies highlight this compound's clinical applications beyond parasitic infections:

  • Polymorphic Persistent Syndrome : A 40-year-old male patient experienced Jarisch-Herxheimer reactions following this compound treatment for a persistent syndrome after a tick bite. The treatment led to partial improvement in symptoms, indicating possible efficacy in managing complex infections .
  • Cancer Treatment : In patients with colorectal cancer and NSCLC, this compound was found to reduce tumor volume significantly and increase apoptosis markers in tumor tissues .

Research Findings

The following table summarizes key findings from various studies regarding this compound's biological activity:

Study FocusFindingsReference
Mitochondrial DysfunctionIncreased mPTP opening and cytochrome c release in breast cancer cells
Antitumor ActivityInhibition of STAT3 and activation of autophagy in NSCLC
Efficacy Against T. spiralis99.8% elimination rate of larvae in infected mice
Case Study - CancerSignificant reduction in tumor volume; increased apoptosis markers
Case Study - SyndromePartial symptom relief observed after treatment for persistent syndrome

常见问题

Q. Q1. What are the primary molecular mechanisms by which Flubendazole exerts its anticancer effects?

this compound disrupts microtubule dynamics by binding to β-tubulin, inhibiting polymerization and inducing mitotic arrest in cancer cells. This mechanism is shared with other benzimidazoles but shows higher specificity in certain cancer models (e.g., triple-negative breast cancer) . Methodologically, confirmatory assays include:

  • Immunofluorescence staining for microtubule integrity.
  • Flow cytometry to quantify G2/M phase arrest.
  • Western blotting for apoptosis markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) .

Q. Q2. How do pharmacokinetic properties of this compound influence experimental design in preclinical studies?

this compound exhibits poor aqueous solubility and low oral bioavailability (~10–20%), necessitating formulation optimization for in vivo studies. Key considerations:

  • Use solubilizing agents (e.g., cyclodextrins) or nanoparticle encapsulation to enhance bioavailability.
  • Monitor plasma concentrations via HPLC-MS/MS to validate dosing regimens.
  • Prioritize orthotopic xenografts over subcutaneous models for relevance to metastatic behavior .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s reported efficacy across different cancer models?

Discrepancies arise from variations in cell-line-specific tubulin isotype expression (e.g., βIII-tubulin overexpression confers resistance). Mitigation strategies:

  • Tubulin isotype profiling via qPCR or proteomics.
  • Combination therapies with microtubule-stabilizing agents (e.g., paclitaxel) to overcome resistance.
  • Patient-derived organoids to model inter-tumor heterogeneity .

Q. Q4. What experimental models best capture this compound’s autophagy-inducing effects in cancer?

this compound activates autophagy via ROS-mediated AMPK/mTOR pathway inhibition. Recommended models:

  • LC3-II/GFP-LC3 reporter assays for autophagosome formation.
  • Electron microscopy to visualize autophagic vacuoles.
  • CRISPR-Cas9 knockout of ATG4B or ATG7 to validate pathway specificity .

Q. Q5. How should researchers address conflicting genotoxicity data between in vitro and in vivo studies?

While this compound metabolites (e.g., R/S-reduced forms) show clastogenicity in vitro (micronucleus assay), in vivo genotoxicity is negligible at therapeutic doses. Recommendations:

  • Use BMD (benchmark dose) analysis to quantify potency thresholds (e.g., BMD10 = 0.12 μM in human lymphocytes).
  • Incorporate liver S9 fraction in Ames tests to mimic metabolic activation.
  • Prioritize comet assays in rodent models for DNA damage assessment .

Methodological and Ethical Considerations

Q. Q6. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

  • Four-parameter logistic models (e.g., Hill equation) for IC50 determination.
  • PROAST software for benchmark dose (BMD) modeling of non-linear responses.
  • ANOVA with Tukey’s post-hoc test for multi-group comparisons in preclinical trials .

Q. Q7. How can researchers optimize ethical compliance in this compound-related animal studies?

  • Adhere to ARRIVE 2.0 guidelines for experimental rigor and transparency.
  • Justify sample sizes via power analysis to minimize animal use.
  • Monitor for neurotoxicity (e.g., rotarod tests) due to tubulin-targeting effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flubendazole
Reactant of Route 2
Reactant of Route 2
Flubendazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。